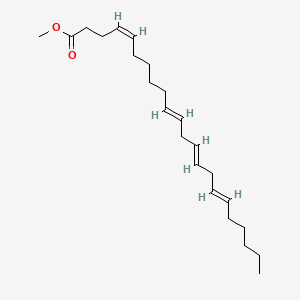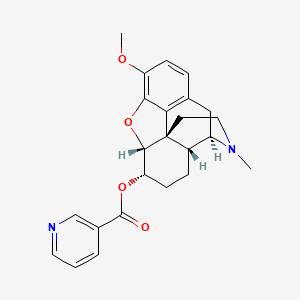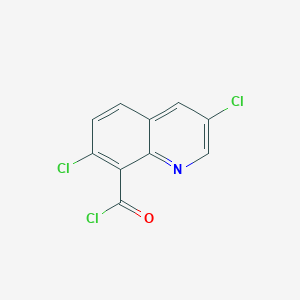
3,7-Dichloroquinolin-8-carbonyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dichloroquinolin-8-carbonyl Chloride: is a chemical compound with the molecular formula C₁₀H₄Cl₃NO and a molecular weight of 260.5 . It is an intermediate in the synthesis of various herbicidal compounds, including Quintrione . This compound is characterized by the presence of a chloro-substituted quinoline group and a carbonyl chloride moiety, making it a valuable building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dichloroquinolin-8-carbonyl Chloride typically involves the chlorination of quinoline derivatives. One common method includes the reaction of 3,7-dichloroquinoline-8-carboxylic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride . The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3,7-Dichloroquinolin-8-carbonyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 3,7-dichloroquinoline-8-carboxylic acid.
Common Reagents and Conditions:
Thionyl Chloride (SOCl₂): Used for the conversion of carboxylic acids to acid chlorides.
Amines, Alcohols, and Thiols: Used in nucleophilic substitution reactions to form various derivatives.
Major Products Formed:
Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.
3,7-Dichloroquinoline-8-carboxylic acid: Formed through hydrolysis.
Scientific Research Applications
Chemistry: 3,7-Dichloroquinolin-8-carbonyl Chloride is used as a building block in the synthesis of various heterocyclic compounds. It is particularly valuable in the development of herbicides and pesticides .
Biology and Medicine: The compound’s derivatives have shown potential in biological applications, including as inhibitors of specific enzymes and as antimicrobial agents .
Industry: In the agricultural industry, this compound is used in the synthesis of herbicidal compounds like Quintrione, which are effective in controlling weed growth .
Mechanism of Action
The mechanism of action of 3,7-Dichloroquinolin-8-carbonyl Chloride and its derivatives involves the inhibition of specific enzymes and pathways in target organisms. For example, quinclorac, a derivative of this compound, acts as a lipase inhibitor, disrupting lipid metabolism in weeds . The chloro-substituted quinoline group plays a crucial role in binding to the active site of the target enzyme, leading to its inhibition .
Comparison with Similar Compounds
Quinclorac (3,4-dichloro-8-quinolinecarboxylic acid): A herbicide with a similar chloro-substituted quinoline structure.
Pretilachlor: Another herbicide that shares structural similarities with 3,7-Dichloroquinolin-8-carbonyl Chloride.
Uniqueness: this compound is unique due to its specific substitution pattern and reactivity. Its ability to form a wide range of derivatives through nucleophilic substitution reactions makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C10H4Cl3NO |
|---|---|
Molecular Weight |
260.5 g/mol |
IUPAC Name |
3,7-dichloroquinoline-8-carbonyl chloride |
InChI |
InChI=1S/C10H4Cl3NO/c11-6-3-5-1-2-7(12)8(10(13)15)9(5)14-4-6/h1-4H |
InChI Key |
UTLUHRLLWAIKEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=NC=C(C=C21)Cl)C(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R)-5-[[1-[[(3R,9R,15R)-15-(3-aminopropyl)-9-benzyl-12-butan-2-yl-3-(carboxymethyl)-6-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,16-hexazacyclodocos-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[4-methyl-2-[[2-(3-methylpentan-2-yl)-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]-5-oxopentanoic acid](/img/structure/B13410158.png)

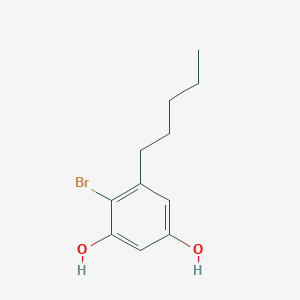
![(6R,7R)-3-(acetyloxymethyl)-7-[[2-(5-chlorothiophen-2-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13410182.png)

![N-[[3-[dimethyl(phenyl)silyl]cyclobutylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B13410197.png)
![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis[(2-hydroxyethoxy)methyl]-](/img/structure/B13410200.png)
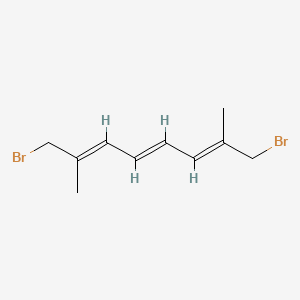
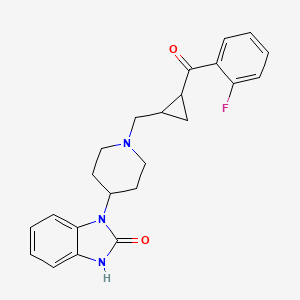
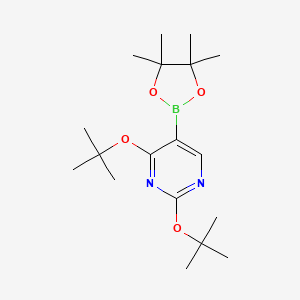
![4-[Methyl[(undecafluoropentyl)sulfonyl]amino]butyl methacrylate](/img/structure/B13410226.png)
